4-Amino-5-methylisophthalonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

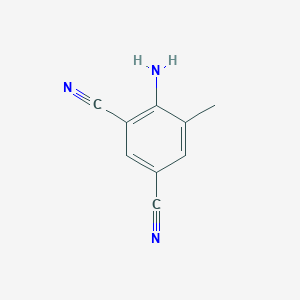

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-methylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIAUXOUQCHCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5-methylisophthalonitrile for Researchers and Drug Development Professionals

Introduction: 4-Amino-5-methylisophthalonitrile is a substituted aromatic compound featuring a benzene ring core with amino, methyl, and dinitrile functional groups. This unique arrangement of electron-donating (amino and methyl) and electron-withdrawing (nitrile) moieties imparts a versatile reactivity profile, making it a valuable building block in synthetic organic chemistry. Its primary application lies as a key intermediate in the synthesis of a range of molecules with potential pharmacological activities, including but not limited to anti-inflammatory and anticancer agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance for researchers, scientists, and drug development professionals.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, exhibit variability in reported values, potentially due to differences in experimental conditions or sample purity.

| Property | Value | Source |

| CAS Number | 98589-70-9 | [1][2][3] |

| Molecular Formula | C₉H₇N₃ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Discrepancies exist in reported values (e.g., 177-182°C vs. 258-262°C). This may be attributable to different crystalline forms or impurities. Further analysis, such as Differential Scanning Calorimetry (DSC), is recommended for definitive characterization. | [1] |

| Boiling Point | Not available. | [3] |

| Solubility | Generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are often used in its synthesis. It is expected to have lower solubility in nonpolar solvents and water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. Aromatic protons typically appear as doublets in the range of δ 7.2–7.8 ppm, while the methyl group protons present as a singlet around δ 2.3 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will reveal the different carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile groups, and C-H stretching of the methyl and aromatic groups. Aromatic C=C bending vibrations are also expected around 1600 cm⁻¹.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound typically involves the construction of the substituted benzene ring through a multi-step process.

General Synthetic Approach:

A common strategy begins with a suitably substituted isophthalic acid derivative. The synthesis often involves the following key transformations:

-

Nitration: Introduction of a nitro group, which can later be reduced to the amino group.

-

Halogenation: Introduction of halogen atoms (e.g., bromine) that can be subsequently displaced by nitrile groups.

-

Cyanation: Reaction with a cyanide source, such as cuprous cyanide, to introduce the nitrile functionalities. This is a critical step in forming the isophthalonitrile core.[1]

-

Reduction: Reduction of the nitro group to the primary amine.

Illustrative Experimental Protocol (Conceptual):

The following is a generalized protocol based on common synthetic transformations for this class of compounds. This is not a detailed, validated protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Starting Material: A dihalogenated and nitrated toluene derivative.

-

Cyanation Reaction:

-

The dihalogenated precursor is dissolved in a polar aprotic solvent such as DMF or NMP.

-

Cuprous cyanide (CuCN) is added to the solution.

-

The reaction mixture is heated to facilitate the nucleophilic substitution of the halogens with cyanide. The reaction progress is monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dinitrile intermediate.

-

-

Reduction of the Nitro Group:

-

The nitro-dinitrile intermediate is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amino group.

-

-

Final Work-up and Purification:

-

After the reduction is complete, the reaction mixture is neutralized, and the product is extracted into an organic solvent.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent such as ethanol.[1]

-

Purification Workflow Diagram:

Caption: General workflow for the purification of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

Biological Relevance and Potential Signaling Pathways

While direct experimental evidence for the biological activity and specific signaling pathway modulation of this compound is limited in publicly available literature, its structural motifs are present in compounds with known pharmacological effects. This suggests potential avenues for its application in drug discovery and as a scaffold for developing new therapeutic agents.

Involvement in Synthesis of Bioactive Molecules:

This compound is a documented intermediate in the synthesis of anthranilic diamide insecticides.[1] This class of compounds acts on insect ryanodine receptors, leading to the uncontrolled release of calcium and subsequent paralysis and death of the target pests. While this is an agrochemical application, it highlights the potential for isophthalonitrile-based structures to interact with specific biological targets.

Hypothesized Signaling Pathway Interactions:

Based on the biological activities of structurally related compounds, the following signaling pathways represent plausible areas of investigation for this compound and its derivatives:

-

Protein Kinase Signaling: Many small molecule kinase inhibitors feature aromatic amine and nitrile functionalities. These groups can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases. Derivatives of isophthalonitrile have been explored for their potential to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1]

-

Inflammatory Signaling Pathways: Substituted isophthalonitriles have been investigated for their anti-inflammatory properties.[1] This suggests that this compound or its derivatives could potentially modulate signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.

Conceptual Experimental Workflow for Biological Screening:

To elucidate the biological activity of this compound, a tiered screening approach can be employed.

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of novel bioactive compounds. While its direct biological activity is not yet extensively characterized, its structural features and its role as a precursor to known active molecules suggest that it is a promising scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties and outlines potential avenues for exploring its pharmacological relevance. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and uncover its potential interactions with biological signaling pathways.

References

An In-depth Technical Guide to 4-Amino-5-methylisophthalonitrile (CAS: 98589-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-5-methylisophthalonitrile, a versatile chemical intermediate. The information is compiled from available scientific and technical literature, focusing on its chemical properties, synthesis, and reactivity. This document aims to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing amino and nitrile functional groups.[1] These functionalities contribute to its utility as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98589-70-9 | [1][2][3][4] |

| Molecular Formula | C₉H₇N₃ | [2][4] |

| Molecular Weight | 157.17 g/mol | [2] |

| Physical State | Solid | - |

| Boiling Point | Not available | [2] |

| Storage | Dry, sealed place | [2] |

Table 2: Spectroscopic and Analytical Data

| Technique | Data | Source/Details |

| ¹H NMR | Data reported in DMSO-d₆. Expected to show signals for aromatic, amino, and methyl protons. | [1] |

| HPLC | Available | [2][3] |

| LC-MS | Available | [2][3] |

Synthesis

The synthesis of this compound can be approached through the functionalization of isophthalic acid precursors, involving the sequential introduction of the amino, methyl, and dinitrile groups.[1] A common strategy begins with a nitro-substituted precursor, with the amino group being introduced later via reduction.[1]

References

An In-depth Technical Guide to 4-Amino-5-methylisophthalonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-methylisophthalonitrile is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable intermediate in synthetic chemistry.[1] Possessing both electron-donating (amino, methyl) and electron-withdrawing (nitrile) substituents, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures, particularly within the agrochemical and pharmaceutical industries.[1] This document provides a comprehensive overview of its chemical structure, properties, reactivity, and general experimental protocols relevant to its synthesis and characterization.

Chemical Structure and Properties

This compound is structurally defined as a benzene ring substituted with two nitrile groups at positions 1 and 3, an amino group at position 4, and a methyl group at position 5.[1] This arrangement of functional groups dictates its chemical reactivity and utility in organic synthesis.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98589-70-9 | [2][3] |

| Molecular Formula | C₉H₇N₃ | [2][4] |

| Molecular Weight | 157.17 g/mol | [2][4] |

| MDL Number | MFCD18072903 | [2][4] |

| Storage Conditions | Store in a dry, sealed place | [2] |

Synthesis and Reactivity

2.1. Synthetic Approach

The synthesis of this compound can be achieved through multi-step processes involving the strategic functionalization of isophthalic acid or related precursors. Key steps typically involve the sequential introduction of the amino, methyl, and dinitrile groups onto the benzene ring.[1]

2.2. Core Reactivity

The reactivity of this compound is a composite of its constituent functional groups.[1]

-

Aromatic Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as an activating, ortho-para director in electrophilic aromatic substitution reactions.[1] It can readily undergo diazotization when treated with nitrous acid at low temperatures (0-5 °C) to form a highly versatile diazonium salt intermediate.[1] This intermediate is crucial for introducing a wide range of other functional groups.

-

Nitrile Groups (-C≡N): The two nitrile groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Their opposing electronic effect to the amino group creates a nuanced reactivity profile for the molecule.[1]

-

Methyl Group (-CH₃): This group is a weak electron-donating group, further contributing to the overall electronic nature of the aromatic system.

Caption: Diazotization reaction pathway for this compound.

Experimental Protocols and Characterization

3.1. General Experimental Workflow

A typical workflow for the preparation and validation of this compound involves synthesis, followed by rigorous purification and subsequent structural confirmation using various spectroscopic techniques.

Caption: General workflow for synthesis, purification, and analysis.

3.2. Protocol: Purification by Column Chromatography

This protocol is based on the methodology used for a structurally related derivative.[5]

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a solvent system, typically a gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[5]

3.3. Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

| Technique | Expected Features & Purpose |

| ¹H NMR | Purpose: To determine the number and environment of protons. Expected Signals: Aromatic protons in the 6.0-8.0 ppm region, a singlet for the -NH₂ protons (variable shift), and a singlet for the -CH₃ protons around 2.0-2.5 ppm. Integration of peaks should correspond to the number of protons in each group. |

| ¹³C NMR | Purpose: To identify the number of unique carbon environments. Expected Signals: Signals for aromatic carbons (typically 110-160 ppm), a signal for the nitrile carbons (-C≡N) around 115-125 ppm, and a signal for the methyl carbon (-CH₃) in the aliphatic region (around 15-25 ppm). |

| FTIR Spectroscopy | Purpose: To identify key functional groups. Expected Peaks: A sharp, strong absorption around 2220-2260 cm⁻¹ for the C≡N stretch. Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine.[6] C-H stretches for the aromatic ring and methyl group will also be present. |

| Mass Spectrometry | Purpose: To confirm the molecular weight and fragmentation pattern. Expected Result: A molecular ion (M⁺) peak corresponding to the molecular weight of 157.17. Fragmentation patterns can provide further structural evidence. |

References

4-Amino-5-methylisophthalonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 4-Amino-5-methylisophthalonitrile, a chemical compound of interest in various research and development applications. The information is presented to be easily accessible and usable for scientific professionals.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.

| Property | Value |

| Molecular Formula | C9H7N3[1] |

| Molecular Weight | 157.17 g/mol [1][2] |

| CAS Number | 98589-70-9[1][2][3][4] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

Caption: Core Properties of this compound

References

An In-Depth Technical Guide to 4-Amino-5-methylisophthalonitrile: Reactivity and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, functional group reactivity, and potential applications of 4-Amino-5-methylisophthalonitrile. This molecule, possessing a unique combination of electron-donating and electron-withdrawing groups on an aromatic scaffold, presents a versatile platform for synthetic chemistry and drug discovery. This document summarizes available spectroscopic data, outlines general synthetic strategies and key reactions, and explores the potential for this compound in medicinal chemistry based on the activities of structurally related molecules. All quantitative data is presented in structured tables, and logical workflows for its synthesis and functional group transformations are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound (CAS No: 98589-70-9) is an aromatic compound with the molecular formula C₉H₇N₃ and a molecular weight of 157.17 g/mol .[1] Its structure features a benzene ring substituted with two nitrile groups at positions 1 and 3, an amino group at position 4, and a methyl group at position 5.[2] This unique substitution pattern governs its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98589-70-9 | [1] |

| Molecular Formula | C₉H₇N₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Not specified, likely a solid | - |

| Solubility | No specific data available. Likely soluble in polar organic solvents. | - |

| pKa | No experimental data available. The amino group is expected to be basic. | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.31 | s | Aromatic CH |

| 7.08 | s | Aromatic CH |

| 4.95 (broad s) | s | NH₂ |

| 2.08 | s | CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~150 | C-NH₂ | | ~138 | C-CH₃ | | ~135, ~120 | Aromatic CH | | ~118 | C-CN | | ~117 | CN | | ~18 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | Amino (N-H) | Stretching |

| 2230-2210 | Nitrile (C≡N) | Stretching |

| 3100-3000 | Aromatic (C-H) | Stretching |

| 1650-1550 | Aromatic (C=C) | Stretching |

| 1300-1000 | Aromatic (C-N) | Stretching |

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable technique for analyzing this compound. A protonated molecular ion [M+H]⁺ at an m/z of 158.00 has been reported, which confirms the molecular weight of the compound.[2]

Reactivity and Functional Groups

The reactivity of this compound is a composite of the individual reactivities of its amino, methyl, and nitrile functional groups, which are modulated by their electronic interactions on the aromatic ring.[2] The powerful electron-donating amino group and the weakly electron-donating methyl group activate the ring towards electrophilic aromatic substitution, while the two electron-withdrawing nitrile groups deactivate the ring.[2]

Amino Group Reactivity

The primary aromatic amino group is a versatile functional group.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium salts.

-

Acylation: It can be readily acylated with acid chlorides or anhydrides to form amides.[2]

-

Alkylation: Direct alkylation with alkyl halides can occur, though it may lead to a mixture of primary, secondary, and tertiary amines.[2]

-

Diazotization: Reaction with nitrous acid at low temperatures forms a diazonium salt, a highly useful intermediate for introducing a wide range of functional groups.[2]

Nitrile Group Reactivity

The two nitrile groups are susceptible to nucleophilic attack at the electrophilic carbon atom.

-

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxamides and subsequently carboxylic acids.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups to primary amines.[2]

-

Reaction with Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.[2]

-

Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.

Aromatic Ring Reactivity

The interplay of activating (amino, methyl) and deactivating (nitrile) groups results in a complex reactivity profile for the aromatic ring in electrophilic aromatic substitution reactions. The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack.[2]

Synthesis and Experimental Protocols

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical, based on general methods)

Reaction: Diazotization of the Amino Group followed by Sandmeyer Reaction

This protocol describes a potential reaction of the amino group, a key functional handle on the molecule.

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction (e.g., Cyanation): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an appropriate solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, the structural motifs present in the molecule are found in various biologically active compounds.

-

Kinase Inhibition: The aminopyrimidine and aminopyrazole scaffolds, which share similarities with the aminobenzonitrile core, are known to be effective kinase inhibitors.[4] The nitrile group can also play a crucial role in binding to kinase active sites.[5]

-

Antiviral Activity: Many heterocyclic compounds containing amino and nitrile functionalities have demonstrated antiviral properties. For instance, some isothiazolecarbonitriles exhibit activity against enteroviruses.[6] The aminonitrile moiety is also a key feature in some anti-HIV drug candidates.

-

Other Therapeutic Areas: Aminonitrile derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and antitubercular agents.[7]

Logical Workflow for Preliminary Biological Screening

Caption: Workflow for initial biological evaluation of the compound.

Conclusion

This compound is a multifaceted chemical entity with significant potential as a building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique electronic and structural features, arising from the combination of amino, methyl, and dinitrile functional groups, provide a rich landscape for chemical transformations. Further research to elucidate its specific reaction mechanisms, quantify its physical properties, and explore its biological activity is warranted and could lead to the discovery of new materials and medicines. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. CAS 98589-70-9 | this compound - Synblock [synblock.com]

- 2. This compound | 98589-70-9 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NITRILE CYCLIZATION REACTIONS. VII. SYNTHESIS OF 6-AMINO-4-ARYL-3-METHYL-5-CYANO-1H,4H-PYRAZOLO(3,4-B)PYRANS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-5-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-5-methylisophthalonitrile (CAS No. 98589-70-9). Due to the limited availability of direct experimental data for this specific compound in public literature, this guide focuses on predicted properties based on its chemical structure, data from analogous compounds, and established scientific principles. Furthermore, it outlines detailed experimental protocols for determining these properties, in line with industry standards.

Introduction to this compound

This compound is an aromatic compound featuring an amino group, a methyl group, and two nitrile groups attached to a benzene ring.[1] Its chemical structure (C9H7N3) suggests a complex interplay of functional groups that influence its physicochemical properties, including solubility and stability. The presence of the polar amino and nitrile groups, combined with the nonpolar methyl and benzene components, results in a molecule with moderate polarity. Aromatic amines and nitriles are significant in medicinal chemistry and materials science, making a thorough understanding of their properties crucial for research and development.[1]

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting everything from formulation to bioavailability. The principle of "like dissolves like" suggests that this compound will exhibit varying degrees of solubility in different solvents. Aromatic amines are generally soluble in organic solvents, while their water solubility can be limited.[2][3] The presence of hydrogen bonding capability in the amino group can enhance solubility in protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The aromatic ring and methyl group contribute to hydrophobicity. The amino and nitrile groups can form hydrogen bonds, but the overall structure may limit aqueous solubility. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and nitrile groups. |

| Polar Aprotic | ||

| DMSO, DMF | High | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |

| Acetone, Acetonitrile | Moderate | These solvents are polar enough to interact with the amino and nitrile groups but less effective than DMSO or DMF. |

| Nonpolar | ||

| Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |

Table 2: Estimated Quantitative Solubility of this compound

| Solvent | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |

| Water (pH 7.4) | 0.1 - 1.0 | 25 | Estimation based on similar aromatic amines and nitriles. Actual solubility will be pH-dependent due to the basicity of the amino group. |

| Ethanol | 5 - 20 | 25 | |

| DMSO | > 50 | 25 |

Note: The quantitative data presented are estimations and should be confirmed by experimental analysis.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is essential for ensuring its safety and efficacy throughout its shelf life.[4][5][6] this compound, as an aromatic amine, may be susceptible to oxidative degradation. The nitrile groups are generally stable but can undergo hydrolysis under harsh acidic or basic conditions.[7]

Table 3: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH 1-3) | Moderate to Low | Hydrolysis of the nitrile groups to amides and subsequently to carboxylic acids is possible under strong acidic conditions and heat. The amino group will be protonated, which may alter reactivity. |

| Neutral (pH 6-8) | High | The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature. |

| Basic (pH 10-13) | Moderate to Low | Similar to acidic conditions, hydrolysis of the nitrile groups can occur under strong basic conditions and heat. |

| Oxidative (e.g., H₂O₂) | Low | Aromatic amines are often susceptible to oxidation, which can lead to colored degradation products. The amino group is the most likely site of oxidation. |

| Photostability | Moderate | Aromatic compounds can be susceptible to photodegradation. The extent of degradation will depend on the wavelength and intensity of light exposure. |

| Thermal | High | The compound is expected to be stable at elevated temperatures in the solid state, but degradation will be accelerated in solution, especially under harsh pH conditions. |

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

4.1.1. Kinetic Solubility Assay

This high-throughput method is useful in early-stage drug discovery for a rapid assessment of solubility.[8][9][10]

-

Methodology:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various ratios.

-

Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

-

Measure the turbidity of the solutions using a nephelometer to detect precipitation.

-

Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate with a UV-Vis spectrophotometer at the compound's λmax.

-

Construct a calibration curve to determine the concentration of the dissolved compound.

-

4.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.[9][11][12]

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different solvents or buffer solutions.

-

Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge or filter the samples to separate the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The solid phase should be examined (e.g., by microscopy or XRPD) to check for any changes in the solid form.

-

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[13][14][15][16] These studies are performed under conditions more severe than accelerated stability testing.[16]

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents. For solid-state studies, use the pure compound.

-

Stress Conditions: Expose the samples to the following conditions:

-

Hydrolysis: Treat with acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions at elevated temperatures (e.g., 60-80°C).

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolysis: Expose the solid and dissolved compound to UV and visible light according to ICH Q1B guidelines.

-

Thermal: Heat the solid compound at a high temperature (e.g., 105°C) and the solution at a moderately elevated temperature (e.g., 60°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This involves monitoring the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.

-

Mass Balance: Aim for a degradation of 5-20% of the active pharmaceutical ingredient to ensure that the degradation is not overly aggressive. Calculate the mass balance to account for all the material.

-

References

- 1. This compound | 98589-70-9 | Benchchem [benchchem.com]

- 2. Aromatic Amines [unacademy.com]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. lubrizolcdmo.com [lubrizolcdmo.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Amino-5-methylisophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5-methylisophthalonitrile (CAS No: 98589-70-9), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides insights into the hydrogen environments within the molecule. The experimental ¹H NMR data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the aromatic, amino, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.87 | Doublet (d) | 1.8 | Aromatic CH |

| 7.56 | Doublet (d) | 0.9 | Aromatic CH |

| 6.75 | Singlet (s) | - | NH₂ |

| 2.10 | Singlet (s) | - | CH₃ |

¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 15.8 | -CH₃ |

| 109.8 | Quaternary C (C-NH₂) |

| 115.4 | -CN |

| 116.1 | -CN |

| 117.8 | Quaternary C (C-CH₃) |

| 121.1 | Aromatic CH |

| 136.1 | Aromatic CH |

| 141.2 | Quaternary C (aromatic) |

| 149.5 | Quaternary C (aromatic) |

| Note: Predicted using a standard NMR prediction engine. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3300 | Medium | N-H Stretch (Amino group) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong | C≡N Stretch (Nitrile)[1] |

| ~1600 | Medium | N-H Bend (Amino group)[1] |

| ~1600 - 1450 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Proposed Identity |

| 158.00 | [M+H]⁺ (Protonated Molecular Ion) |

| 141 | [M+H - NH₃]⁺ |

| 131 | [M+H - HCN]⁺ |

| Note: An LC-MS analysis has confirmed the protonated molecular ion [M+H]⁺ at m/z 158.00. The fragmentation pattern is proposed based on the typical behavior of aromatic amines and nitriles. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle and a 2-second relaxation delay are common.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid powder)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., acetonitrile, water)

-

Formic acid (for mobile phase modification)

-

HPLC vials

-

LC-MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, such as acetonitrile/water.

-

Prepare the mobile phases. A typical mobile phase system for reversed-phase chromatography would be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Set up the LC method, including the gradient elution profile, flow rate (e.g., 0.2-0.5 mL/min), and column temperature.

-

Set up the MS method in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion and its fragments.

-

Inject the sample solution into the LC-MS system.

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on 4-Amino-5-methylisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic effects of substituents on the 4-Amino-5-methylisophthalonitrile core structure. This molecule, possessing both electron-donating (amino and methyl) and electron-withdrawing (dinitrile) groups, presents a versatile scaffold for chemical exploration in drug discovery and materials science. This document outlines the theoretical framework for understanding substituent effects, provides detailed experimental protocols for the synthesis and characterization of novel derivatives, and presents a systematic approach to analyzing their electronic properties. Due to the limited availability of published experimental data on a broad range of derivatives of this specific molecule, this guide combines known data for the parent compound with established principles of physical organic chemistry and detailed, adaptable experimental procedures to empower researchers in their investigations.

Introduction

This compound is an aromatic compound characterized by a unique substitution pattern that imparts a nuanced electronic character. The benzene ring is substituted with two electron-withdrawing nitrile groups at positions 1 and 3, an electron-donating amino group at position 4, and an electron-donating methyl group at position 5.[1] This arrangement of competing electronic functionalities makes the molecule and its potential derivatives intriguing candidates for applications where precise tuning of electronic properties is paramount, such as in the development of targeted pharmaceuticals and novel organic materials.[1]

The electronic nature of substituents introduced onto this core structure can profoundly influence its reactivity, basicity (pKa), spectroscopic properties, and ultimately its biological activity. Understanding and predicting these effects is crucial for rational drug design and the development of structure-activity relationships (SAR).

This guide will cover:

-

The theoretical basis of electronic substituent effects, with a focus on Hammett parameters.

-

Detailed experimental protocols for the synthesis of this compound derivatives.

-

Protocols for the characterization of these derivatives, including NMR, IR, and UV-Vis spectroscopy, and the determination of pKa.

-

Data presentation in tabular format to facilitate comparison of electronic properties.

-

Visualization of key concepts and workflows using Graphviz diagrams.

Theoretical Framework: Hammett and Taft Parameters

The electronic effect of a substituent on an aromatic ring can be quantified using the Hammett equation, which describes a linear free-energy relationship:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

-

K or k is the equilibrium or rate constant for a reaction with a substituted aromatic ring.

-

K₀ or k₀ is the constant for the unsubstituted aromatic ring.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

Substituent constants (σ) are composed of two main components:

-

Inductive effects (σI): The polarization of the σ-bond framework due to the electronegativity of the substituent.

-

Resonance effects (σR): The delocalization of π-electrons between the substituent and the aromatic ring.

The position of the substituent is critical. For substituents on the this compound scaffold, we are primarily concerned with modifications at the amino group (position 4) or potentially on the methyl group (position 5), or by replacement of the existing groups. The electronic effects of these substituents will be transmitted throughout the aromatic system, influencing the reactivity of the entire molecule.

Table 1: Hammett Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron Donating (Resonance) |

| -OH | +0.12 | -0.37 | Strong Electron Donating (Resonance) |

| -OCH₃ | +0.12 | -0.27 | Strong Electron Donating (Resonance) |

| -CH₃ | -0.07 | -0.17 | Weak Electron Donating (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -F | +0.34 | +0.06 | Weak Electron Withdrawing (Inductive) |

| -Cl | +0.37 | +0.23 | Weak Electron Withdrawing (Inductive) |

| -Br | +0.39 | +0.23 | Weak Electron Withdrawing (Inductive) |

| -CN | +0.56 | +0.66 | Strong Electron Withdrawing (Resonance & Inductive) |

| -NO₂ | +0.71 | +0.78 | Strong Electron Withdrawing (Resonance & Inductive) |

| -COCH₃ | +0.38 | +0.50 | Strong Electron Withdrawing (Resonance & Inductive) |

| -COOH | +0.37 | +0.45 | Strong Electron Withdrawing (Resonance & Inductive) |

Data sourced from established physical organic chemistry literature.

Experimental Protocols

Synthesis of Substituted this compound Derivatives

The synthesis of the parent molecule, this compound, and its derivatives can be approached through a multi-step sequence. A plausible and adaptable route starts from a readily available substituted aniline. The following protocol is a generalized procedure adapted from methods for synthesizing analogous compounds and should be optimized for each specific target molecule.

Workflow for Synthesis of this compound Derivatives

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Protocol for a Sandmeyer-type Synthesis:

-

Diazotization of a Substituted Aniline:

-

Dissolve the starting substituted aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl, 3.0 eq).

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.5 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the substituted dicyanobenzene intermediate.

-

-

Nitration (if required, for introducing the amino group precursor):

-

To the substituted dicyanobenzene, slowly add a nitrating mixture (e.g., a 1:1 mixture of concentrated nitric acid and sulfuric acid) at 0 °C.

-

Stir the reaction at a controlled temperature (e.g., 0-25 °C) until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify as needed.

-

-

Reduction of the Nitro Group:

-

Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent such as iron powder and an acid (e.g., HCl), or perform catalytic hydrogenation (H₂, Pd/C).

-

Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.

-

After completion, filter the reaction mixture (if a solid reducing agent was used) and neutralize the solution.

-

Extract the product, wash, dry, and purify to obtain the final substituted this compound derivative.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record the spectrum and assign the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz for the aromatic protons, amino protons, and protons of the substituents.

-

¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum. Assign the chemical shifts of the aromatic carbons, nitrile carbons, and substituent carbons.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory).

-

Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups: N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C≡N stretching of the nitrile groups (around 2220-2240 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve the sample in a suitable solvent (e.g., ethanol, acetonitrile).

-

Record the UV-Vis spectrum over a range of approximately 200-800 nm.

-

Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Determination of pKa by UV-Vis Spectrophotometry

The basicity of the amino group is a key electronic property that is highly sensitive to the effects of other substituents on the ring. The pKa of the conjugate acid of the amino group can be determined accurately using UV-Vis spectrophotometry.[2][3]

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO).

-

-

Data Acquisition:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer.

-

Record the UV-Vis spectrum for each sample.

-

Also record the spectra of the compound in a strongly acidic solution (e.g., 0.1 M HCl) and a strongly basic solution (e.g., 0.1 M NaOH) to obtain the spectra of the fully protonated and deprotonated forms, respectively.

-

-

Data Analysis:

-

Select one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.

-

Alternatively, use the following equation to calculate the pKa for each pH value and then average the results: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated form (in basic solution), and A_min is the absorbance of the protonated form (in acidic solution).

-

Data Presentation and Interpretation

The collected data should be organized into tables to facilitate comparison and the elucidation of structure-property relationships.

Table 2: Spectroscopic and Physicochemical Data for the Parent Molecule, this compound

| Property | Value | Source/Method |

| ¹H NMR (DMSO-d₆) | ||

| Aromatic CH | δ 7.87 (d, J=1.8 Hz) | Literature |

| Aromatic CH | δ 7.56 (d, J=0.9 Hz) | Literature |

| NH₂ | δ 6.75 (s) | Literature |

| CH₃ | δ 2.10 (s) | Literature |

| ¹³C NMR (Predicted) | ||

| Aromatic C-NH₂ | ~150 ppm | Computational |

| Aromatic C-CH₃ | ~138 ppm | Computational |

| Aromatic C-CN | ~118 ppm | Computational |

| Aromatic CH | ~135, ~120 ppm | Computational |

| Nitrile CN | ~117 ppm | Computational |

| Methyl CH₃ | ~18 ppm | Computational |

| IR Spectroscopy | ||

| N-H stretch | ~3300-3500 cm⁻¹ | Expected |

| C≡N stretch | ~2220-2240 cm⁻¹ | Expected |

| UV-Vis Spectroscopy | Dominated by π → π* transitions of the aromatic system | Expected |

| pKa | Not reported, but expected to be lower than aniline (4.6) due to the electron-withdrawing nitrile groups. | Prediction |

Table 3: Predicted Electronic Effects of Substituents on the Properties of this compound Derivatives

| Substituent (at position 4, replacing -NH₂) | Hammett σ_para | Expected Effect on pKa of a remote basic center | Expected ¹³C NMR Shift of C4 | Expected IR ν(C≡N) (cm⁻¹) | Expected UV-Vis λ_max |

| -H | 0.00 | Increase | Downfield | Increase | Decrease |

| -OCH₃ | -0.27 | Decrease (more basic) | Upfield | Decrease | Increase |

| -Cl | +0.23 | Increase (less basic) | Downfield | Increase | Small Change |

| -NO₂ | +0.78 | Significant Increase (much less basic) | Significant Downfield | Significant Increase | Significant Change |

This table is predictive and illustrates the expected trends based on established principles of electronic effects.

Interpretation of Data:

-

NMR: Electron-withdrawing substituents will generally cause downfield shifts (higher ppm) of the aromatic proton and carbon signals, while electron-donating groups will cause upfield shifts.

-

IR: The position of the C≡N stretching frequency is sensitive to the electronic environment. Electron-withdrawing groups will increase the frequency, while electron-donating groups will decrease it.

-

UV-Vis: Substituents that extend the π-conjugation of the aromatic system or strong electron-donating/withdrawing groups will typically cause a bathochromic shift (shift to longer wavelength) of the λ_max.

-

pKa: Electron-withdrawing substituents will decrease the basicity of the amino group (increase the pKa of the conjugate acid), making it a weaker base. Electron-donating groups will increase the basicity (decrease the pKa of the conjugate acid).

Signaling Pathways and Biological Activity

Currently, there is no specific information in the published scientific literature detailing the involvement of this compound or its derivatives in specific signaling pathways. However, the presence of a substituted aniline scaffold, which is a common feature in many biologically active molecules, suggests that derivatives of this compound could potentially interact with various biological targets.

The exploration of the biological activity of novel derivatives of this compound represents a promising area for future research. A general workflow for such an investigation is outlined below.

Workflow for Investigating Biological Activity and Signaling Pathways

References

In-Depth Technical Guide: Theoretical and Computational Modeling of 4-Amino-5-methylisophthalonitrile

Disclaimer: As of late 2025, dedicated theoretical and computational studies published in peer-reviewed literature specifically for 4-Amino-5-methylisophthalonitrile are scarce. This guide has been constructed by synthesizing methodologies and representative data from computational studies on structurally analogous aromatic amines and nitriles. The presented data should be considered illustrative of the types of results expected from such an analysis and not as definitive values for this compound.

This technical whitepaper provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound. The methodologies detailed below are standard in the field of computational chemistry and are applicable for gaining insights into the molecule's electronic structure, spectroscopic properties, and reactivity.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for predicting the ground state properties of molecules.[1]

Computational Protocol: Geometry Optimization

A common and effective protocol for geometry optimization involves the use of a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is performed in the gas phase to obtain the molecule's most stable conformation.

Caption: Workflow for Molecular Geometry Optimization.

Predicted Geometrical Parameters

The following table presents representative optimized geometrical parameters for a molecule structurally similar to this compound, calculated at the B3LYP/6-311G(d,p) level of theory. These parameters include key bond lengths and angles.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | Carbon-carbon bond length in the benzene ring | 1.39 - 1.41 |

| C-CN | Bond length between the aromatic ring and the nitrile carbon | 1.44 |

| C≡N | Carbon-nitrogen triple bond length in the nitrile group | 1.16 |

| C-NH₂ | Bond length between the aromatic ring and the amino nitrogen | 1.38 |

| N-H | Nitrogen-hydrogen bond length in the amino group | 1.01 |

| C-CH₃ | Bond length between the aromatic ring and the methyl carbon | 1.51 |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | Internal angle of the benzene ring | 119 - 121 |

| C-C-CN | Angle between the aromatic ring and the nitrile group | 119 - 121 |

| C-C-NH₂ | Angle between the aromatic ring and the amino group | 119 - 121 |

Vibrational Spectroscopy

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR and Raman).

Computational Protocol: Vibrational Frequency Analysis

The harmonic vibrational frequencies are calculated using the optimized geometry. It is standard practice to apply a scaling factor to the computed frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

Predicted Vibrational Frequencies

The table below shows a selection of characteristic vibrational modes and their predicted, scaled frequencies for an analogous aromatic amine with nitrile groups.

| Vibrational Mode | Description | Typical Scaled Wavenumber (cm⁻¹) |

| N-H stretch (asymmetric) | Asymmetric stretching of the amino group | ~3500 |

| N-H stretch (symmetric) | Symmetric stretching of the amino group | ~3400 |

| C-H stretch (aromatic) | Stretching of C-H bonds on the benzene ring | 3100 - 3000 |

| C≡N stretch | Stretching of the nitrile triple bond | ~2230 |

| C-C stretch (aromatic) | In-plane stretching of the benzene ring | 1600 - 1450 |

| N-H bend | Bending (scissoring) of the amino group | ~1620 |

| C-N stretch | Stretching of the bond between the ring and the amino group | ~1300 |

Electronic Properties and Frontier Molecular Orbitals

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications in areas like materials science and drug design. Key insights can be gained from analyzing the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Protocol: Electronic Structure Analysis

Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. The energies of the HOMO and LUMO are of particular interest, as the energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Caption: Frontier Molecular Orbital (HOMO-LUMO) Concept.

Predicted Electronic Properties

The following table summarizes key electronic properties that would be calculated for this compound, with illustrative values from similar compounds.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.0 to 4.0 Debye |

| Ionization Potential | Energy required to remove an electron (approximated by -EHOMO) | 5.5 to 6.0 eV |

| Electron Affinity | Energy released when an electron is added (approximated by -ELUMO) | 1.0 to 1.5 eV |

Molecular Docking (Illustrative)

Given the presence of functional groups common in pharmacologically active molecules, computational docking could be employed to predict the binding affinity and interactions of this compound with a protein target.

Computational Protocol: Molecular Docking

This process involves preparing the 3D structure of the ligand (this compound) and the receptor (a target protein). Docking software is then used to predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity.

Caption: General Workflow for Molecular Docking Studies.

Conclusion

While specific experimental and computational data for this compound remains to be published, the theoretical framework for its characterization is well-established. The computational protocols outlined in this guide, including DFT-based geometry optimization, vibrational analysis, and electronic property prediction, provide a robust pathway for elucidating the fundamental chemical and physical properties of this molecule. Such studies are invaluable for guiding future experimental work and exploring its potential in drug discovery and materials science.

References

A Deep Dive into Substituted Isophthalonitriles: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the landscape of aromatic nitriles offers a fertile ground for discovery. Among these, substituted isophthalonitriles stand out as a versatile class of compounds with a growing portfolio of applications, particularly in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive literature review of this important molecular scaffold, focusing on its synthesis, biological activities, and underlying mechanisms of action.

Substituted isophthalonitriles, characterized by a benzene ring with two cyano groups at the 1 and 3 positions and various substituents at other positions, have garnered significant attention due to their utility as precursors for more complex molecules and their inherent biological properties. The electron-withdrawing nature of the nitrile groups, coupled with the diverse functionalities that can be introduced onto the aromatic ring, allows for fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of substituted isophthalonitriles can be achieved through several strategic approaches. A common and effective method involves the nucleophilic aromatic substitution (SNAr) on polyhalogenated isophthalonitriles. This allows for the introduction of a wide array of substituents by reacting the starting material with various nucleophiles.

Another key synthetic route is the Knoevenagel condensation, which is particularly useful for preparing derivatives with unsaturated side chains. Furthermore, multi-component reactions, such as the Ugi reaction, have been employed to generate libraries of isophthalonitrile-containing compounds for high-throughput screening.

Table 1: Synthesis and Characterization of Selected Substituted Isophthalonitriles

| Compound | Substituents | Synthetic Method | Key Characterization Data | Reference |

| 4-(2,6-dimethylphenylthio)phthalonitrile | 4-(2,6-dimethylphenylthio) | Nucleophilic aromatic substitution | mp 109°C; FT-IR (cm⁻¹): 2232.2 (C≡N); ¹H NMR (CDCl₃, ppm): 2.42 (6H, s, CH₃), 7.19-7.62 (6H, m, Ar-H); ¹³C NMR (CDCl₃, ppm): 21.5, 110.7, 115.2, 115.5, 116.4, 126.5, 128.8, 129.3, 130.5, 133.3, 143.9, 147.6. | [1] |

| 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007) | 2,4,5-Trichloro, 6-((2,4,6-trichlorophenyl)amino) | Not specified in detail | Not specified in detail | [2] |

| Phthalonitrile-bis(1,2,3-triazole) derivatives | Varied substituents on the triazole ring | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Characterized by FTIR, ¹H NMR, ¹³C NMR and mass spectroscopy. | [3] |

| Chalcone-substituted phthalonitriles | Chalcone moieties at various positions | Claisen-Schmidt condensation followed by nucleophilic substitution | Characterized by FT-IR, NMR, and mass spectrometry. | [4] |

Biological Activities and Therapeutic Potential

The diverse substitution patterns on the isophthalonitrile core have led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Polyhalogenated isophthalonitrile derivatives have demonstrated significant potential as antimicrobial agents. A study on a series of these compounds revealed potent activity against various strains of bacteria and fungi. The mechanism of action for some antimicrobial nitriles has been suggested to involve the disruption of the bacterial cell wall.

Table 2: Antimicrobial Activity of Polyhalo-Isophthalonitrile Derivatives

| Compound | Substituents | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. B. cereus | MIC (μg/mL) vs. C. albicans | Reference |

| 3j | 4-(benzylamino)-5-chloro-2,6-difluoro | 0.5 | 0.4 | 0.5 | [3] |

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of substituted isophthalonitriles is an area of intense research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and the disruption of critical signaling pathways involved in cancer cell proliferation and survival.

For instance, 2-phenylacrylonitrile derivatives have been identified as potent tubulin inhibitors. By binding to the colchicine binding site of β-tubulin, these compounds disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Another notable example is the 2,4,5-trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), which has demonstrated anti-bladder cancer activity. This compound was found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R)/STAT3 signaling pathway, a critical cascade for cancer cell growth and survival.[2]

Table 3: Anticancer Activity of Substituted Isophthalonitrile and Related Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 1g2a | 2-phenylacrylonitrile | HCT116 | 5.9 | [2] |

| 1g2a | 2-phenylacrylonitrile | BEL-7402 | 7.8 | [2] |

| Phthalonitrile-bis(1,2,3-triazole) derivative (example) | Phthalonitrile-bis(1,2,3-triazole) | A549 (lung) | >10,000 | [3] |

| Phthalonitrile-bis(1,2,3-triazole) derivative (example) | Phthalonitrile-bis(1,2,3-triazole) | H1299 (lung) | >10,000 | [3] |

| Chalcone-substituted phthalocyanine 17 | Phthalocyanine from phthalonitrile precursor | MCF-7 (breast) | 4,000 | [5] |

| Chalcone-substituted phthalocyanine 18 | Phthalocyanine from phthalonitrile precursor | MCF-7 (breast) | 9,000 | [5] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted isophthalonitriles exert their biological effects is crucial for rational drug design and development. Visualizing these complex interactions through signaling pathway diagrams can provide valuable insights.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-5-methylisophthalonitrile: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-5-methylisophthalonitrile (CAS No: 98589-70-9), a key intermediate in various synthetic processes. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from available data on structurally similar aromatic amines and isophthalonitriles to provide a robust framework for its safe handling in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The table below summarizes key identification and property data.

| Property | Value | Reference |

| CAS Number | 98589-70-9 | [1][2][3] |

| Molecular Formula | C₉H₇N₃ | [3] |

| Molecular Weight | 157.17 g/mol | [3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically >98% for research grades | |

| Storage Temperature | 2-8°C for long-term storage is recommended |

Hazard Identification and Classification

| Hazard Class | Potential Hazard Statement |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Chronic Hazards | Aromatic amines are a class of compounds with potential for long-term health effects, including carcinogenicity.[4][5][6] Nitrile compounds can release cyanide upon metabolism or decomposition, leading to systemic toxicity.[7][8][9] |

Safe Handling and Personal Protective Equipment (PPE)

A risk-assessed and strictly adhered to handling protocol is critical to minimize exposure. The following workflow outlines the essential steps for the safe handling of powdered this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following table details the minimum required PPE for handling this compound.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact).[10] Always inspect gloves for integrity before use. |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Skin and Body | A laboratory coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron and arm sleeves. |